trans-3-Amino-4-methyltetrahydrofuran hydrochloride
Overview
Description
trans-3-Amino-4-methyltetrahydrofuran hydrochloride: is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-methyltetrahydrofuran hydrochloride typically involves the reaction of 3-Amino-4-methyltetrahydrofuran with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-4-methyltetrahydrofuran hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, trans-3-Amino-4-methyltetrahydrofuran hydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various heterocyclic compounds.
Biology: It can be used as a substrate or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-3-Amino-4-methyltetrahydrofuran hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
- trans-4-methyltetrahydrofuran-3-amine hydrochloride
Comparison: Compared to similar compounds, trans-3-Amino-4-methyltetrahydrofuran hydrochloride has unique structural features that influence its reactivity and applications. For example, the position of the amino group and the presence of the methyl group can affect its chemical behavior and interactions with other molecules .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers.
Properties
IUPAC Name |
(3S,4S)-4-methyloxolan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBJGYHUXSWZFW-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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